Lipophilicity Differentiation: XLogP Comparison of Tetrahydropyran vs. Phenyl and Pyridinyl β-Ketonitrile Analogs
The tetrahydropyran-substituted β-ketonitrile exhibits substantially lower lipophilicity than aromatic analogs: XLogP3 = 0.1, compared to 3-oxo-3-phenylpropanenitrile (LogP ≈ 0.71) and 3-oxo-3-(pyridin-4-yl)propanenitrile (estimated LogP ≈ 1.4) [1]. This ~0.6–1.3 LogP unit reduction translates to approximately a 4–20 fold decrease in octanol–water partition coefficient, a magnitude relevant for modulating CNS permeability and reducing hERG or phospholipidosis liabilities in medicinal chemistry campaigns [2].
| Evidence Dimension | Computed lipophilicity (XLogP3 or LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 |
| Comparator Or Baseline | 3-Oxo-3-phenylpropanenitrile: LogP ≈ 0.71; 3-Oxo-3-(pyridin-4-yl)propanenitrile: estimated LogP ≈ 1.4 |
| Quantified Difference | 0.6–1.3 LogP units lower (4–20× lower partition coefficient) |
| Conditions | Computed values (PubChem XLogP3 method; Hit2Lead/ALOGPS predictions) |
Why This Matters
This differentiation enables medicinal chemists to select the tetrahydropyran analog when lower lipophilicity is required for solubility-driven or CNS-optimized lead series, avoiding the higher LogP of phenyl/pyridinyl variants.
- [1] PubChem. (2025). 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile – Computed Properties: XLogP3 = 0.1. CID 62907590. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
